molecular formula C19H24N4O3S3 B2480764 3-(AZEPANE-1-SULFONYL)-4-METHYL-N-[5-(PROP-2-EN-1-YLSULFANYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE CAS No. 690247-00-8

3-(AZEPANE-1-SULFONYL)-4-METHYL-N-[5-(PROP-2-EN-1-YLSULFANYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE

Cat. No.: B2480764
CAS No.: 690247-00-8
M. Wt: 452.61
InChI Key: QYJPRXKAUUAMPJ-UHFFFAOYSA-N
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Description

3-(AZEPANE-1-SULFONYL)-4-METHYL-N-[5-(PROP-2-EN-1-YLSULFANYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with azepane-1-sulfonyl, methyl, and thiadiazolyl groups, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(AZEPANE-1-SULFONYL)-4-METHYL-N-[5-(PROP-2-EN-1-YLSULFANYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the azepane-1-sulfonyl group through sulfonylation reactions. The thiadiazolyl group is then introduced via cyclization reactions involving appropriate precursors. The final step involves the alkylation of the thiadiazolyl group with prop-2-en-1-ylsulfanyl.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiadiazolyl and sulfonyl groups.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions may allow it to be modified to enhance its pharmacological properties.

Industry

In industrial applications, this compound could be used in the development of new materials or as a catalyst in chemical processes. Its unique structure may impart desirable properties to materials or enhance reaction efficiencies.

Mechanism of Action

The mechanism of action of 3-(AZEPANE-1-SULFONYL)-4-METHYL-N-[5-(PROP-2-EN-1-YLSULFANYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE likely involves interactions with specific molecular targets. The azepane-1-sulfonyl and thiadiazolyl groups may interact with enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the targets being investigated.

Comparison with Similar Compounds

Similar Compounds

    3-(azepane-1-sulfonyl)benzoic acid: This compound shares the azepane-1-sulfonyl group but lacks the thiadiazolyl and prop-2-en-1-ylsulfanyl groups.

    3-(azepane-1-sulfonyl)-N-(1,3-benzothiazol-2-yl)benzamide: This compound has a similar sulfonyl and benzamide structure but features a benzothiazolyl group instead of a thiadiazolyl group.

Uniqueness

The uniqueness of 3-(AZEPANE-1-SULFONYL)-4-METHYL-N-[5-(PROP-2-EN-1-YLSULFANYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE lies in its combination of functional groups, which confer distinct chemical properties and potential biological activities. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(azepan-1-ylsulfonyl)-4-methyl-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3S3/c1-3-12-27-19-22-21-18(28-19)20-17(24)15-9-8-14(2)16(13-15)29(25,26)23-10-6-4-5-7-11-23/h3,8-9,13H,1,4-7,10-12H2,2H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYJPRXKAUUAMPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC=C)S(=O)(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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